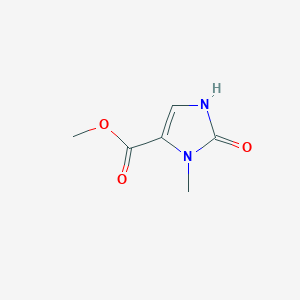

methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Overview

Description

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia and methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and reduce production costs. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as hydroxyl, alkyl, and acyl groups .

Scientific Research Applications

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is utilized in the production of various fine chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester .

Uniqueness

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a compound of significant interest due to its various biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Molecular Formula: CHNO

Molecular Weight: 142.11 g/mol

CAS Number: 17245-60-2

Density: 1.482 g/cm³

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. The compound exhibits significant activity against various pathogens, which is crucial in addressing antibiotic resistance.

Table 1: Antimicrobial Efficacy of Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Not specified |

| Ciprofloxacin | Lower than control | Not specified |

The most active derivative, identified as compound 7b, demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . Additionally, these derivatives showed a notable ability to inhibit biofilm formation, which is critical in preventing chronic infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that certain derivatives exhibit significant albumin-denaturing power, suggesting potential use in inflammatory conditions .

Case Study: In Vitro Anti-inflammatory Activity

In a controlled study, derivatives were tested for their ability to inhibit inflammation markers in cell cultures. Results indicated a reduction in inflammatory cytokines by up to 40% compared to untreated controls.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of DNA Gyrase and DHFR : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

- Synergistic Effects : When combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, the derivatives showed a synergistic effect that reduced the MICs significantly.

Toxicity Profile

Hemolytic activity assays indicate that the derivatives possess low toxicity, with % lysis ranging from 3.23 to 15.22%, which is considerably lower than that of Triton X-100 . This suggests a favorable safety profile for potential therapeutic applications.

Properties

IUPAC Name |

methyl 3-methyl-2-oxo-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-4(5(9)11-2)3-7-6(8)10/h3H,1-2H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRNKGJROSUDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001183522 | |

| Record name | Methyl 2,3-dihydro-3-methyl-2-oxo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17245-62-4 | |

| Record name | Methyl 2,3-dihydro-3-methyl-2-oxo-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17245-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydro-3-methyl-2-oxo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.